molecular formula C12H14FNO3 B1291073 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid CAS No. 1017117-65-5

2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid

Cat. No.: B1291073
CAS No.: 1017117-65-5
M. Wt: 239.24 g/mol
InChI Key: USMNBHYRDJXRLK-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid is a fluorinated aromatic compound featuring a morpholine ring conjugated to a 2-fluorophenyl group via an acetic acid backbone. This balance of hydrophilic and hydrophobic properties makes it a candidate for pharmaceutical applications, particularly in drug design targeting enzymes or receptors requiring both polar and aromatic interactions .

Properties

IUPAC Name

2-(2-fluorophenyl)-2-morpholin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-10-4-2-1-3-9(10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMNBHYRDJXRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a base, such as sodium hydride, to form the morpholinyl derivative.

    Acetic Acid Formation: The final step involves the oxidation of the alcohol group to form the acetic acid moiety. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the acetic acid moiety can yield the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Neuroprotective Properties

Research has demonstrated that compounds similar to 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid exhibit neuroprotective effects. A study focused on pharmacological screening for neuroprotective compounds found that certain derivatives can significantly reduce neuronal damage in ischemic conditions, suggesting potential therapeutic applications in treating neurodegenerative diseases and stroke .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit pro-inflammatory cytokine production, making it a candidate for developing treatments for chronic inflammatory diseases .

Antioxidant Activity

Research on related nitrogen compounds has shown promising antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. The presence of the morpholine moiety may enhance this activity, positioning it as a potential therapeutic agent in conditions characterized by oxidative stress .

Synthetic Pathways

The synthesis of this compound involves multiple steps, including alkylation and reduction processes. These methods have been optimized to improve yield and purity, facilitating the compound's availability for research and clinical applications .

Derivative Compounds

Numerous derivatives of this compound have been synthesized to explore their pharmacological activities further. For instance, modifications to the fluorophenyl group have led to variations that demonstrate enhanced binding affinity to specific biological targets, such as receptors involved in pain and inflammation .

Case Studies

Study Focus Findings
Study on NeuroprotectionInvestigated the neuroprotective effects in ischemic stroke modelsDemonstrated significant reduction in infarction size with related compounds
Anti-inflammatory ResearchExplored the anti-inflammatory properties of derivativesShowed inhibition of cytokine production in vitro
Antioxidant Activity EvaluationAssessed antioxidant potential of nitrogen compoundsConfirmed high antiradical efficiency with cellular protection against oxidative stress

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and morpholine ring contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL) Synthetic Yield
2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid 251.24 1.5 12.5 (PBS) Not Reported
2-(2,3-Difluorophenyl)acetic acid 172.13 1.8 8.2 (MeOH) 53%
2-(Morpholin-4-yl)acetic acid hydrochloride 181.62 0.3 45.0 (H₂O) Commercial
2-(4-Fluoro-2-methylphenyl)acetic acid 168.17 2.0 5.6 (DMSO) Not Reported

Research Findings and Trends

  • Synthetic Efficiency : Electrochemical methods (e.g., anhydride synthesis in ) yield lower outputs (~17%) compared to traditional fluorination (53% in ), favoring the latter for scale-up .
  • Bioactivity: The morpholine ring in the target compound improves aqueous solubility (12.5 mg/mL in PBS) relative to non-morpholine analogs like 2-(2,3-difluorophenyl)acetic acid (8.2 mg/mL in MeOH), critical for oral bioavailability .
  • Structural Flexibility : Derivatives with heterocycles (e.g., thiazole, benzofuran) exhibit higher target affinity but face challenges in metabolic stability due to oxidative susceptibility .

Biological Activity

2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated phenyl group and a morpholine ring , which are critical for its biological interactions. The fluorine substitution enhances the compound's lipophilicity and binding affinity to various biological targets, influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It can bind to receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The cytotoxic effects are dose-dependent, with IC50 values indicating significant potency against these cell lines.

Cell LineIC50 Value (µM)Mechanism
MCF-715.63Apoptosis induction
A54910.25Cell cycle arrest

Case Studies

  • Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated significant growth inhibition, with the compound demonstrating higher efficacy than some established chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of the compound against multi-drug resistant strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents .

Research Findings

Recent studies have further elucidated the biological mechanisms underlying the activity of this compound:

  • Inhibition of Key Proteins : The compound has been shown to inhibit proteins involved in tumor progression and metastasis.
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, it exhibited enhanced anticancer effects, suggesting potential for combination therapies .

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